1-(2,6-Dichloropyrimidin-4-YL)ethanone

Description

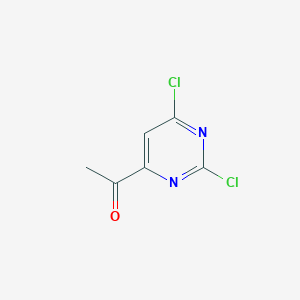

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a pyrimidine-derived ketone characterized by a central pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions and an acetyl group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the chlorine substituents, which enhance electrophilicity and influence reactivity in cross-coupling reactions or binding interactions in biological systems. Its structural framework is analogous to bioactive pyrimidine derivatives used in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C6H4Cl2N2O |

|---|---|

Molecular Weight |

191.01 g/mol |

IUPAC Name |

1-(2,6-dichloropyrimidin-4-yl)ethanone |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3 |

InChI Key |

QWFPWSVCWFERSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichloropyrimidin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of 1-(2,6-dichloropyrimidin-4-yl)acetic acid.

Reduction: Formation of 1-(2,6-dichloropyrimidin-4-yl)ethanol.

Scientific Research Applications

1-(2,6-Dichloropyrimidin-4-YL)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the ethanone group contribute to its binding affinity and specificity. The compound can interfere with enzymatic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Comparisons:

- 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compounds 14, 19, 21): Activity Dependence: While the ethanone moiety is present in both active (compound 14) and inactive (compound 19) analogs, activity is scaffold-dependent. Scaffold Isosterism: Compound 21, featuring a 3H-imidazo[4,5-b]pyridine scaffold, retains activity despite structural differences, suggesting partial isosterism with pyrido-pyrimidone systems .

- 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9): Physicochemical Properties: Melting point (134–135°C) and NMR data (δ 7.74 ppm for pyrimidine protons) reflect the influence of the thienopyrimidine scaffold and methylphenyl group. The LC-MS mass (m/z 361.0 [M+H]⁺) indicates moderate molecular weight compared to dichloropyrimidine analogs .

- The dimethyl groups may increase steric hindrance but improve solubility due to reduced polarity .

Structural and Functional Divergence in Piperidine/Pyridine Derivatives

- 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone (): Substituent Impact: The dimethylamino and iodine substituents introduce electron-donating and bulky halogen effects, respectively. This contrasts with the dichloropyrimidine scaffold, which prioritizes electronic modulation over steric bulk. Such differences may influence pharmacokinetic properties (e.g., metabolic stability, membrane permeability) .

Data Table: Comparative Analysis of Ethanone Derivatives

Biological Activity

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a pyrimidine derivative characterized by its unique substitution pattern, which includes two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and an ethanone group at the 4 position. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C7H6Cl2N2O. Its structure contributes to its reactivity and interaction with biological targets. The presence of chlorine atoms enhances its binding affinity to specific enzymes involved in nucleotide synthesis, which is crucial for various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism of action appears to involve interference with cell wall synthesis and metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. It may inhibit specific enzymes involved in nucleotide biosynthesis, thereby affecting DNA replication and repair mechanisms within cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit key enzymes in nucleotide metabolism. This action disrupts the synthesis of nucleotides necessary for DNA and RNA production, thus hindering cellular replication processes.

Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of various pyrimidine derivatives, this compound was shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing promising results that suggest further investigation into its potential as a therapeutic agent.

Study 2: Anticancer Properties

A separate investigation assessed the anticancer properties of this compound using human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4,6-Dichloropyrimidin-5-YL)ethanone | Chlorine at positions 4 and 6; ethanone at 5 | Different reactivity due to chlorine positioning |

| 1-(2,4-Dichloropyrimidin-5-YL)ethanone | Chlorine at positions 2 and 4; ethanone at 5 | Exhibits distinct biological activity compared to others |

| (4,6-Dichloro-5-pyrimidinyl)acetaldehyde | Aldehyde group instead of ethanone | Alters reactivity and applications |

| 1-(3,5-Dichloropyridin-2-YL)ethanone | Chlorine at positions 3 and 5; ethanone at 2 | Unique binding properties due to pyridine structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.